6-(azepan-1-yl)-2-N-(3-methylbutyl)-5-nitropyrimidine-2,4-diamine
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Overview
Description
6-(azepan-1-yl)-2-N-(3-methylbutyl)-5-nitropyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-2-N-(3-methylbutyl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-diaminopyrimidine with 3-methylbutylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with azepane and a nitrating agent to introduce the nitro group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(azepan-1-yl)-2-N-(3-methylbutyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The azepane ring or the pyrimidine core can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Introduction of hydroxyl or carbonyl groups.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-(azepan-1-yl)-2-N-(3-methylbutyl)-5-nitropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(azepan-1-yl)-2-N-(3-methylbutyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the azepane ring and pyrimidine core can interact with biological macromolecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(azepan-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
- 1-[2-(azepan-1-yl)-3-methylbutyl]-3-(2-hydroxypropyl)-3-methylurea
- 1-[(2S)-2-(azepan-1-yl)-3-methylbutyl]-3-[(1S)-1-(2,5-dimethoxyphenyl)ethyl]urea
Uniqueness
6-(azepan-1-yl)-2-N-(3-methylbutyl)-5-nitropyrimidine-2,4-diamine is unique due to its specific combination of functional groups and structural features. The presence of the nitro group and the azepane ring in conjunction with the pyrimidine core distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
672918-04-6 |
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Molecular Formula |
C15H26N6O2 |
Molecular Weight |
322.41 g/mol |
IUPAC Name |
6-(azepan-1-yl)-2-N-(3-methylbutyl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H26N6O2/c1-11(2)7-8-17-15-18-13(16)12(21(22)23)14(19-15)20-9-5-3-4-6-10-20/h11H,3-10H2,1-2H3,(H3,16,17,18,19) |
InChI Key |
XACMCRDOIWGKAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NC(=C(C(=N1)N2CCCCCC2)[N+](=O)[O-])N |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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